methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate
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Overview
Description
Methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate is an organic compound with the molecular formula C12H12O5 It is a derivative of benzoic acid and contains both nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate typically involves the esterification of 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate can undergo several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Hydrolysis: Aqueous sodium hydroxide, reflux conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.
Major Products Formed
Reduction: 4-(3-amino-3-oxopropanoyl)-3,5-dinitrobenzoate.
Hydrolysis: 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the ester and methoxy groups can undergo hydrolysis and substitution reactions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical species.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate: Lacks the nitro groups, making it less reactive in redox reactions.
4-(3-Methoxy-3-oxopropanoyl)-3,5-dinitrobenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl 3,5-dinitrobenzoate: Lacks the 3-methoxy-3-oxopropanoyl group, resulting in different chemical properties and applications.
Uniqueness
Methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate is unique due to the presence of both nitro and ester functional groups, which confer distinct reactivity patterns. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O9/c1-22-10(16)5-9(15)11-7(13(18)19)3-6(12(17)23-2)4-8(11)14(20)21/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZUKTUXUCBLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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